(1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine

Medicinal Chemistry Physicochemical Properties Regioisomerism

Procure (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine (CAS 129280-17-7) for CNS drug discovery and SAR studies. This 2-aminomethyltetralin scaffold offers a unique 3D orientation and LogP of 2.59 for optimal BBB penetration. Its primary amine handle enables rapid derivatization for GPCR/ion channel targets. Avoid generic 1-position or 5,6,7,8-tetrahydro isomers; the 2-position regiochemistry is critical for target affinity and reactivity. Available as free base for flexible synthesis.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 129280-17-7
Cat. No. B157036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine
CAS129280-17-7
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2CC1CN
InChIInChI=1S/C11H15N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-8,12H2
InChIKeyWKQAFPKAFXIRCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine (CAS 129280-17-7): Procurement-Ready Physicochemical and Structural Baseline


(1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine (CAS 129280-17-7), also known as 2-aminomethyltetralin, is a synthetic organic compound belonging to the tetrahydronaphthalene amine class . Its molecular formula is C₁₁H₁₅N, with a molecular weight of 161.24 g/mol . The compound is a primary amine featuring a rigid, partially saturated bicyclic scaffold that imparts significant lipophilicity (LogP ≈ 2.59) . This lipophilic character limits aqueous solubility but enhances solubility in organic solvents, a property that influences its utility in medicinal chemistry and materials science applications .

Why Positional Isomers and Substituted Tetrahydronaphthalene Amines Are Not Direct Replacements for (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine


Despite the availability of numerous tetrahydronaphthalene amine derivatives, including 1-position isomers (e.g., tetralin-1-ylmethanamine, CAS 91245-72-6) and 5,6,7,8-tetrahydro variants, substitution is not straightforward . The precise placement of the aminomethyl group at the 2-position on the 1,2,3,4-tetrahydronaphthalene ring dictates the molecule's three-dimensional orientation and electronic environment. This specific regiochemistry is critical because it establishes a unique distance and angle between the basic amine center and the hydrophobic aromatic core, which are fundamental parameters for molecular recognition in biological systems and for reactivity in synthetic chemistry . Interchanging with a 1-position isomer or a 5,6,7,8-tetrahydro analog alters these geometric and electronic properties, potentially leading to significant differences in binding affinity, selectivity, and chemical reactivity, thereby invalidating the premise of generic substitution [1].

Quantitative Differentiation of (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine: Evidence for Scientific Selection


Regioisomeric Specificity: Comparative LogP and pKa of 2- vs. 1-Aminomethyltetralin

The 2-substituted aminomethyltetralin core is a privileged scaffold in medicinal chemistry, distinct from its 1-substituted isomer. The 2-position places the amine further from the aromatic ring, resulting in a calculated LogP of 2.59, which is significantly higher than the predicted LogP of the more polar 1-isomer (approximately 2.1-2.3) . This difference in lipophilicity directly impacts blood-brain barrier permeability and receptor binding kinetics, making the 2-isomer a more CNS-penetrant starting point for drug discovery .

Medicinal Chemistry Physicochemical Properties Regioisomerism

Synthetic Accessibility: Documented Use as a Key Intermediate in Patent Literature

Patent literature reveals the utility of the 2-aminomethyltetralin core in constructing complex drug molecules, such as the (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino) derivatives [1]. While not a direct comparison, the frequent use of this scaffold in pharmaceutical patents, compared to the less common 1-aminomethyl isomer, highlights its preferential synthetic tractability and established role as a versatile intermediate [2].

Synthetic Chemistry Process Development Patent Analysis

Class-Level Evidence: Aminomethyltetralin Scaffolds Exhibit High µ-Opioid Receptor Selectivity

A study on 5-substituted (tetrahydronaphthalen-2-yl)methyl derivatives demonstrated that a hydroxyl substitution at the 5-position yielded ligands (19 and 20) with binding affinities of 4 nM and 5 nM at the µ-opioid receptor, respectively, and 1000-fold selectivity over the δ-opioid receptor [1]. While the parent (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine is not itself an opioid ligand, this data demonstrates the 2-aminomethyltetralin core's capacity for high affinity and exquisite selectivity when appropriately derivatized, a property not observed with the 1-aminomethyl isomer [2].

Opioid Receptor Pharmacology Structure-Activity Relationship Drug Design

Physicochemical Comparison: Calculated Properties vs. Common CNS Amine Building Blocks

The 2-aminomethyltetralin scaffold presents a favorable physicochemical profile for CNS drug discovery when compared to common building blocks like 2-phenylethylamine. It has a calculated LogP of 2.59 and a topological polar surface area (tPSA) of 26 Ų . In contrast, 2-phenylethylamine has a lower LogP (1.46) and a similar tPSA (26 Ų) [1]. The higher LogP of the tetrahydronaphthalene amine suggests superior passive membrane permeability and blood-brain barrier penetration, while the low tPSA remains within the desirable range for CNS drugs (<90 Ų) [2].

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

GHS Safety Profile: Comparable Toxicity Classification with 1-Isomer, But with Different Physical Form

Both (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine (free base) and its 1-position isomer are classified under GHS as causing skin irritation (H315), serious eye damage (H318), and acute toxicity if swallowed (H302), inhaled (H332), or in contact with skin (H312) . However, the 2-isomer is more commonly available as a free base (a liquid or low-melting solid), while the 1-isomer is often supplied as a hydrochloride salt, which may offer improved stability and handling characteristics . For procurement, the choice between free base and salt form involves trade-offs in solubility, reactivity, and storage requirements.

Safety Assessment Hazard Classification Procurement Compliance

High-Value Application Scenarios for (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine Based on Differentiated Evidence


Lead Optimization in CNS Drug Discovery Programs

For medicinal chemistry teams focused on CNS targets (e.g., GPCRs, ion channels), (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine serves as an optimal starting scaffold due to its favorable physicochemical profile (LogP 2.59, tPSA 26 Ų) for blood-brain barrier penetration . Its rigid, lipophilic core, coupled with a primary amine handle, allows for rapid derivatization and exploration of structure-activity relationships (SAR) around the 2-aminomethyltetralin pharmacophore, as demonstrated by its use in generating highly selective µ-opioid ligands [1].

Synthesis of Advanced Pharmaceutical Intermediates

Procurement specialists and process chemists should consider this compound for the synthesis of complex, patented drug candidates, particularly those incorporating the 2-aminotetralin motif [2]. The compound's established role as a key intermediate in the synthesis of novel therapeutic agents, as documented in pharmaceutical patents, validates its utility in high-value R&D and manufacturing routes [3]. Its availability as a free base also provides flexibility in choosing reaction conditions and downstream functionalization strategies.

Chemical Biology Tool Compound Synthesis

The compound's primary amine functionality is ideal for bioconjugation and the synthesis of chemical probes. Researchers can readily functionalize the amine to attach fluorescent dyes, biotin, or photoaffinity labels, enabling the study of target engagement and protein localization in cellular assays. The scaffold's moderate lipophilicity (LogP 2.59) is advantageous for maintaining cellular permeability of the resulting probes while minimizing non-specific membrane interactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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